![molecular formula C20H20ClN3O3S B2889551 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 921832-56-6](/img/structure/B2889551.png)
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group, which is commonly found in many pharmaceutical drugs. The presence of the chlorophenyl group indicates that the compound might have some interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the chlorophenyl group, and the benzenesulfonamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridazine ring might participate in electrophilic substitution reactions, while the benzenesulfonamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its stability under different conditions .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of N-substituted Derivatives : Research into the synthesis of N-substituted derivatives of benzenesulfonamides, closely related to the compound , has been conducted. These derivatives were synthesized from various amines and tested for their potential applications (P. Catsoulacos, 1971).
Sulfonamide Hybrid Schiff Bases : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized, characterized, and assessed for their enzyme inhibition and antioxidant potential. These compounds demonstrated significant inhibition against AChE and BChE enzymes, indicating their potential in scientific research applications (Naghmana Kausar et al., 2019).
Biological Evaluation for Therapeutic Potential
Anticancer, Antimicrobial, and Anti-inflammatory Agents : A series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested for anti-cancer, anti-inflammatory, and antimicrobial actions. Some compounds showed high activity against specific cancer cell lines and promising anti-inflammatory activity (Shamim Ahmad et al., 2010).
Novel Benzenesulfonamide Derivatives : Research into the synthesis and biological evaluation of novel benzenesulfonamide derivatives, closely related to the chemical , revealed that some chlorinated compounds exhibited excellent in vitro antitumor activity against specific cancer cell lines (Asmaa M. Fahim and Mona A. Shalaby, 2019).
Antimicrobial Activity of Heterocyclic Compounds : Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, structurally similar to the requested compound, were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-3-9-19(15(2)13-14)28(26,27)22-11-12-24-20(25)10-8-18(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRVBBJLLIHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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